2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSTQKIYGXRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is the Ataxia telangiectasia and Rad3-related (ATR) kinase. ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy.
Mode of Action
The compound interacts with ATR kinase, inhibiting its function. This interaction disrupts the normal functioning of the DDR pathway, leading to an accumulation of single-strand breaks in DNA.
Biochemical Pathways
The inhibition of ATR kinase affects the PI3K/Akt pathway, which is thought to be overactivated in numerous cancers. This disruption can lead to a widespread response from various cancers to mTOR inhibitors.
Pharmacokinetics
The compound is provided in solid form, suggesting that it could be administered orally or intravenously
Biochemical Analysis
Biochemical Properties
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with ATR kinase, an enzyme involved in DNA damage response and repair. The compound binds to the active site of ATR kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is a target for synthetic lethality in cancer cells with defective DNA repair mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting the ATR-mediated DNA damage response. Additionally, it influences cell signaling pathways, such as the ATR-Chk1 pathway, leading to reduced phosphorylation of downstream targets. This disruption in signaling can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to ATR kinase. This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in the DNA damage response. The inhibition of ATR kinase activity leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Furthermore, this compound may also affect gene expression by modulating the activity of transcription factors involved in DNA repair and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periodsIn vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR kinase and persistent DNA damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATR kinase activity without causing significant toxicity. At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and hematological abnormalities. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450s play a crucial role in its oxidative metabolism, leading to the formation of various metabolites. These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Additionally, binding proteins in the plasma may influence its distribution and bioavailability, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on ATR kinase. The compound’s localization is facilitated by its ability to diffuse across the nuclear membrane and interact with nuclear proteins. Post-translational modifications, such as phosphorylation, may also play a role in its targeting to specific subcellular compartments.
Biological Activity
2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound with a unique fused pyrrole and pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and receptor antagonist. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₉H₁₂Cl₂N₄. The cyclopropyl group at the 2-position is significant for its pharmacological properties. The compound's structure allows it to interact with various biological targets, which is critical for its mechanism of action.
Biological Activities
Research has demonstrated that this compound exhibits several promising biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can be crucial in therapeutic applications.
- Receptor Antagonism : It acts as an antagonist at certain receptors, indicating its role in modulating specific signaling pathways.
Case Studies
- Anticancer Activity : A study reported that derivatives of pyrrolopyrimidines exhibited significant antiproliferative activity against human tumor cell lines. The compound's structural modifications were linked to enhanced activity against cancer cells .
- Antiparasitic Effects : Another investigation highlighted the compound's effectiveness against parasites, demonstrating a balance between aqueous solubility and metabolic stability that influenced its antiparasitic activity .
The biological activity of this compound is largely attributed to its ability to bind selectively to target proteins. Interaction studies have revealed its binding affinity to various biological targets:
| Target Protein | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| Enzyme A | 0.5 µM | Inhibitor |
| Receptor B | 1.0 µM | Antagonist |
| Enzyme C | 0.8 µM | Inhibitor |
These interactions are essential for optimizing the pharmacological profile of the compound.
Comparative Analysis
The structure and activity of this compound can be compared to similar compounds within the pyrrolopyrimidine class:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Fused pyrrole and pyridine rings | Allosteric modulation of muscarinic receptors |
| Pyrazolo[3,4-d]pyrimidine derivatives | Incorporates pyrazole instead of pyrrole | Targeting CDK2 with significant anticancer activity |
| 5-Methyl-6,7-dihydro-[1H]-pyrrolo[3,4-b]pyridin-5-one | Methyl substitution on the pyrrole ring | Selective inhibition of PI3K pathways |
This table illustrates the diversity within this chemical class while emphasizing the unique structural features and potential applications of this compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
- Molecular Formula : C₉H₁₂ClN₃
- Molecular Weight : 197.67 g/mol
- CAS Registry Number : 1628833-21-5 .
Structural Features :
The compound features a bicyclic pyrrolo[3,4-d]pyrimidine core fused with a cyclopropyl substituent at the 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .
Applications: Primarily used as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic scaffolds in oncology and immunology .
Comparison with Analogous Compounds
Structural Analogues in the Pyrrolo[3,4-d]pyrimidine Class
The table below compares key physicochemical properties and substituent effects of structurally related dihydrochloride salts:
Substituent Impact :
- Methyl/Ethyl : Improve lipophilicity but may reduce solubility compared to the cyclopropyl analogue .
- Phenyl : Enables π-π interactions in biological targets but increases molecular weight and metabolic instability .
- Chloro : Enhances electrophilicity for further functionalization but raises toxicity concerns .
Functional Analogues in Pyrazolo[3,4-d]pyrimidine Class
Pyrazolo[3,4-d]pyrimidines share a similar fused bicyclic core but replace the pyrrolidine ring with pyrazole, altering electronic properties and applications:
Preparation Methods
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core | Cyclization of aminopyrimidine derivatives under acidic or basic conditions | Formation of fused pyrrolopyrimidine ring |
| 2 | Introduction of cyclopropyl group at 2-position | Use of cyclopropyl halides or cyclopropyl organometallic reagents (e.g., cyclopropyl lithium or Grignard reagents) | Substituted pyrrolopyrimidine with cyclopropyl moiety |
| 3 | Conversion to dihydrochloride salt | Treatment with excess hydrochloric acid in suitable solvent (e.g., ethanol, ether) | Formation of this compound |
This general synthetic scheme is supported by patent literature describing related pyrrolopyrimidine derivatives, indicating the feasibility of these transformations.
Solvent and Reaction Conditions
- Solvents: Common solvents used include polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol for cyclization and substitution steps.
- Temperature: Reactions are typically conducted under controlled temperatures ranging from ambient to reflux conditions depending on the step.
- Purification: Crystallization or recrystallization from solvents such as ethanol or ethyl acetate is employed to isolate pure dihydrochloride salt.
Stock Solution Preparation and Formulation
For practical applications, especially in biological assays, the compound is prepared as stock solutions. The solubility and formulation details are critical for reproducibility and efficacy.
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 8.2549 |
| 5 mM | 1 | 1.651 |
| 10 mM | 1 | 0.8255 |
Note: These volumes correspond to preparation in solvents compatible with the compound’s solubility profile, such as DMSO.
Research Findings and Optimization Notes
- Salt Formation: The dihydrochloride salt form enhances aqueous solubility, which is essential for in vivo and in vitro studies.
- Solubility: The compound exhibits limited solubility in water; thus, co-solvents such as DMSO, PEG300, Tween 80, and corn oil are used in formulation to achieve clear solutions suitable for biological testing.
- Purity and Yield: Optimization of reaction conditions, including temperature and reagent equivalents, is crucial to maximize yield and purity. The use of cyclopropyl organometallic reagents requires careful handling due to their reactivity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Core Synthesis | Cyclization of aminopyrimidine derivatives |
| Cyclopropyl Introduction | Cyclopropyl halides or organometallic reagents |
| Salt Formation | Treatment with HCl in ethanol or ether |
| Typical Solvents | DMF, DMSO, ethanol |
| Reaction Temperature | Ambient to reflux |
| Purification Methods | Crystallization, recrystallization |
| Stock Solution Solvents | DMSO, PEG300, Tween 80, corn oil |
| Molecular Weight | 197.67 g/mol |
| CAS Number | 1628833-21-5 |
Q & A
Q. What are the key structural features and physicochemical properties of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride relevant to its characterization in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques (e.g., -NMR, -NMR) to confirm the cyclopropyl substituent and dihydrochloride salt formation. For example, -NMR signals for pyrrolo-pyrimidine protons typically appear between δ 2.5–4.0 ppm, while cyclopropyl protons resonate near δ 1.0–1.5 ppm . Melting point analysis and solubility profiling in polar solvents (e.g., DMSO, water) further validate purity. Statistical design of experiments (DoE) can optimize characterization workflows by minimizing redundant analyses .
Q. What synthetic methodologies are commonly employed for the preparation of pyrrolo[3,4-d]pyrimidine derivatives, and what challenges exist in achieving regioselective cyclopropane substitution?
- Methodological Answer : Pyrrolo-pyrimidine cores are synthesized via cyclocondensation of aminopyrrole intermediates with nitriles or amidines. Cyclopropane introduction often requires transition-metal catalysis (e.g., palladium-mediated cross-coupling) or [2+1] cycloaddition. Challenges include steric hindrance from the fused ring system, which can lead to side products. Computational reaction path searches (e.g., density functional theory) predict regioselectivity, while DoE identifies optimal temperature, solvent, and catalyst combinations .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., using Gaussian or ORCA) model transition states to predict activation energies for cyclopropane formation. These results guide experimental parameters, such as solvent polarity and catalyst loading. For instance, low-dielectric solvents (e.g., THF) may favor cyclopropane stability. Iterative feedback loops, where experimental yields refine computational models, enhance accuracy. ICReDD’s integrated computational-experimental framework exemplifies this approach .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). To mitigate this:
- Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment).
- Perform meta-analyses with weighted effect sizes to identify outliers .
- Validate target engagement via orthogonal assays (e.g., SPR binding alongside enzymatic inhibition).
Cross-study comparisons should account for structural analogs (e.g., substituent effects on bioavailability) .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) be systematically applied to confirm the stereochemical integrity of dihydrochloride salts in this compound class?
- Methodological Answer :
- 2D NMR (HSQC, NOESY) : Correlate proton-proton spatial relationships to confirm salt protonation sites. For example, NOE interactions between NH and chloride ions validate dihydrochloride formation .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. High-resolution structures (<1.5 Å) are critical for unambiguous assignment .
- Dynamic NMR : Monitor temperature-dependent conformational changes in the cyclopropyl ring, which may affect salt stability .
Q. What experimental design principles are critical for optimizing the catalytic efficiency of cyclopropane functionalization in pyrrolo-pyrimidine systems?
- Methodological Answer : Use fractional factorial designs to screen variables:
| Factor | Levels | Response Variable |
|---|---|---|
| Catalyst (e.g., Pd(OAc)) | 0.5–5 mol% | Yield (%) |
| Temperature | 80–120°C | Regioselectivity (%) |
| Solvent | DMF, THF, Toluene | Purity (HPLC area%) |
| Post-screening, response surface methodology (RSM) identifies optimal conditions. Computational microkinetic modeling supplements empirical data to predict turnover frequencies . |
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental outcomes in the reactivity of 2-cyclopropyl-pyrrolo-pyrimidine derivatives?
- Methodological Answer :
- Reassess Basis Sets : Ensure computational methods (e.g., B3LYP/6-31G*) align with experimental systems. Solvent effects (via PCM models) improve accuracy.
- Experimental Controls : Include internal standards (e.g., deuterated analogs) to verify reaction monitoring.
- Error Analysis : Quantify uncertainties in DFT energies (±2–5 kcal/mol) and compare with experimental error margins. Collaborative frameworks (e.g., ICReDD’s feedback loops) reconcile discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

